

addressing variability in Avibactam Sodium efficacy between experimental batches

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Compound of Interest

Compound Name: Avibactam Sodium

Cat. No.: B1665336

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Technical Support Center: Avibactam Sodium

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Avibactam Sodium**. It aims to address potential variability in efficacy observed between different experimental batches.

Frequently Asked Questions (FAQs)

Q1: What is **Avibactam Sodium** and how does it work?

Avibactam Sodium is a non- β -lactam β -lactamase inhibitor.[1][2] It works by covalently binding to the active site of a wide range of β -lactamase enzymes, including class A, class C, and some class D enzymes.[3] This binding is reversible, and upon deacylation, the intact avibactam molecule is regenerated.[4] This mechanism of action protects β -lactam antibiotics, such as ceftazidime, from degradation by these enzymes, restoring their efficacy against resistant bacteria.[1]

Q2: What are the common causes of variability in **Avibactam Sodium**'s efficacy between batches?

Variability in the efficacy of **Avibactam Sodium** between different experimental batches can arise from several factors:

- **Purity and Impurities:** The presence of impurities from the manufacturing process or degradation products can affect the potency of Avibactam.[1][5] Common impurities can include related substances formed during synthesis and residual solvents.[1]
- **Storage and Handling:** **Avibactam Sodium** is sensitive to heat and moisture.[1] Improper storage can lead to degradation, reducing its effective concentration.
- **Experimental Conditions:** In vitro efficacy can be influenced by factors such as the bacterial inoculum size, the specific type of β -lactamase produced by the test organism, and the pH of the testing medium.[6]

Q3: How should **Avibactam Sodium** be stored to maintain its stability?

To ensure stability, **Avibactam Sodium** powder should be stored under desiccated conditions at -10 to -25°C.[7] Once reconstituted in a solution, its stability is dependent on the storage temperature and the diluent used. For instance, in a 0.9% sodium chloride solution, avibactam shows less than 5% degradation for up to 10-14 days when stored at 2-8°C, depending on the concentration.[8] It is recommended to use freshly prepared solutions for experiments.[9]

Troubleshooting Guide

Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) are observed for a new batch of **Avibactam Sodium**.

Possible Cause	Suggested Solution
Degradation of Avibactam Sodium	<ol style="list-style-type: none">1. Verify that the new batch was stored under the recommended conditions (desiccated, -10 to -25°C).^[7]2. Prepare fresh solutions for your assay. Avibactam in solution has limited stability.^[10]3. If possible, perform an HPLC analysis to check the purity and integrity of the new batch against a previous, well-performing batch.
Presence of Impurities	<ol style="list-style-type: none">1. Review the Certificate of Analysis (CoA) for the new batch and compare the impurity profile to that of a previous batch.^[11]^[12]2. Common impurities can include byproducts from the synthesis process.^[5] If significant differences are noted, contact the supplier.
Incorrect Bacterial Inoculum	<ol style="list-style-type: none">1. Ensure the bacterial inoculum is standardized to 0.5 McFarland turbidity.^[13]2. A higher than intended inoculum can lead to increased β-lactamase production, potentially overwhelming the inhibitory capacity of avibactam and resulting in higher MICs.
Variability in Test Organism	<ol style="list-style-type: none">1. Confirm the identity and β-lactamase profile of your test strain. Different β-lactamases have varying susceptibility to avibactam.^[3]2. Perform quality control testing with standard reference strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) to ensure consistency in your assay.^[13]

Issue 2: Inconsistent results in β -lactamase inhibition assays.

Possible Cause	Suggested Solution
Assay Buffer Conditions	1. Ensure the assay buffer is at room temperature before use. [14] 2. Verify the pH of the buffer, as pH can influence enzyme activity and inhibitor binding.
Pipetting Errors or Inaccurate Concentrations	1. Calibrate your pipettes regularly.2. Prepare fresh serial dilutions of Avibactam Sodium for each experiment.3. Use a positive control inhibitor (e.g., tazobactam) to validate the assay performance. [15]
Plate Reader Settings	1. Confirm that the plate reader is set to the correct wavelength for the substrate used (e.g., 490 nm for nitrocefin). [14]

Data Presentation

Table 1: Physicochemical Properties of **Avibactam Sodium**

Property	Value	Reference
Molecular Formula	C ₇ H ₁₀ N ₃ NaO ₆ S	[12]
Molecular Weight	287.22 g/mol	[12]
Appearance	White to off-white solid powder	[12]
Solubility in Water	Soluble	[16]
Solubility in PBS (pH 7.2)	Approx. 10 mg/mL	[9]
Solubility in DMSO	Approx. 5 mg/mL	[9]
Storage Temperature (Powder)	-10 to -25°C	[7]

Table 2: Stability of Avibactam in 0.9% Sodium Chloride Solution at 2-8°C

Concentration	Duration for <5% Degradation	Reference
Low	14 days	[8]
Intermediate	10-14 days	[8]
High	10 days	[8]

Table 3: IC₅₀ Values of Avibactam Against Various β -Lactamases

β -Lactamase	IC ₅₀ (nM)	Reference
TEM-1	8	[4]
CTX-M-15	5	[7]
KPC-2	38	[9]
P99	80	[7]

Experimental Protocols

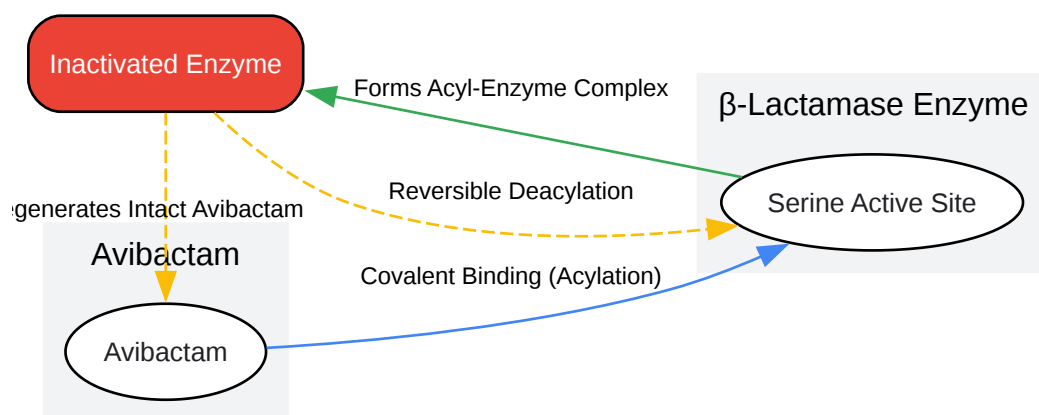
Protocol 1: Broth Microdilution MIC Assay for **Avibactam Sodium**

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Preparation of Avibactam Stock Solution:
 - Prepare a stock solution of **Avibactam Sodium** in sterile water.
 - Filter-sterilize the stock solution using a 0.22 μ m filter.
- Preparation of Bacterial Inoculum:
 - From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
 - Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.

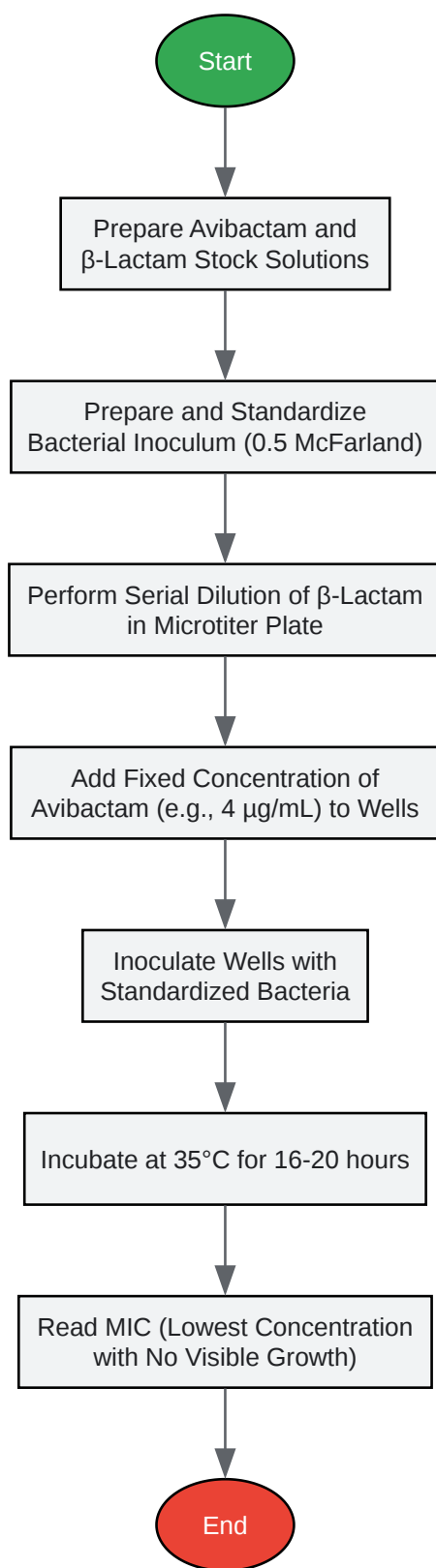
- Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- Preparation of Microtiter Plates:
 - Use a 96-well microtiter plate.
 - Prepare two-fold serial dilutions of the β -lactam antibiotic (e.g., ceftazidime) in CAMHB.
 - Add **Avibactam Sodium** to each well containing the β -lactam antibiotic at a fixed concentration (typically 4 μ g/mL).[\[6\]](#)
 - The final volume in each well should be 50 μ L before adding the bacterial inoculum.
- Inoculation and Incubation:
 - Add 50 μ L of the standardized bacterial inoculum to each well, bringing the final volume to 100 μ L.
 - Include a growth control well (CAMHB + inoculum, no antibiotic or avibactam) and a sterility control well (CAMHB only).
 - Incubate the plates at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Reading the MIC:
 - The MIC is the lowest concentration of the β -lactam antibiotic, in the presence of the fixed concentration of avibactam, that completely inhibits visible growth of the organism.

Visualizations



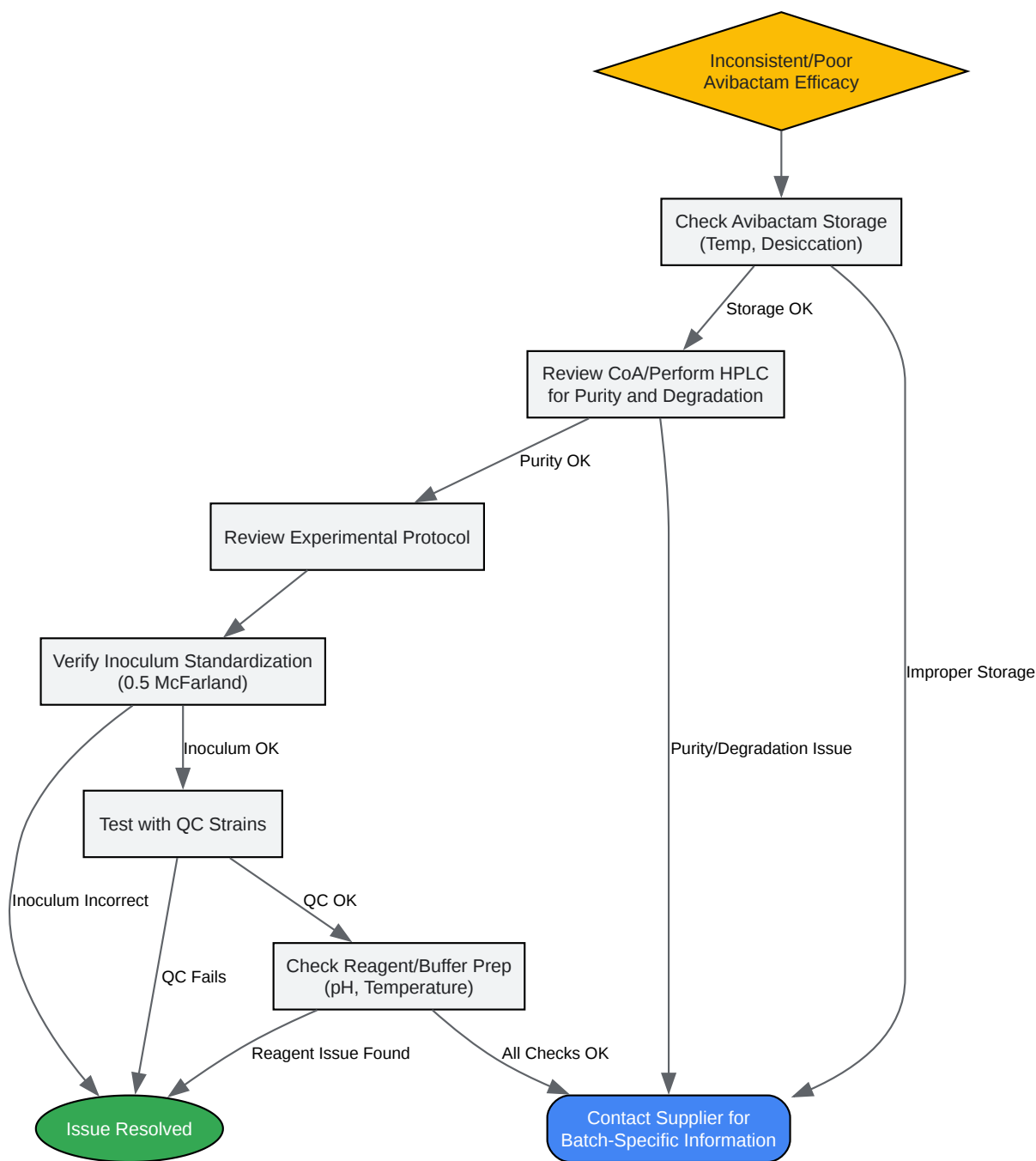
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Caption: Mechanism of β -Lactamase Inhibition by Avibactam.



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Caption: Workflow for MIC Assay of Avibactam Combination.



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